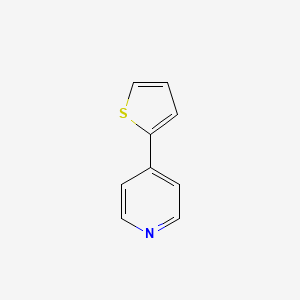

4-(2-Thienyl)pyridine

Description

4-(2-Thienyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 4-position with a thiophene (thienyl) group. This structure combines the electron-deficient nature of pyridine with the electron-rich thiophene moiety, resulting in unique electronic and steric properties. Such bifunctional characteristics make it a versatile scaffold in coordination chemistry, materials science, and medicinal chemistry. The compound’s synthesis typically involves cross-coupling reactions or cyclization strategies, as seen in derivatives like 4-(2-thienyl)pyrimidinium ylides used in 1,3-dipolar cycloadditions .

Properties

IUPAC Name |

4-thiophen-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTGYJRTNNIIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344235 | |

| Record name | 4-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21298-54-4 | |

| Record name | 4-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)pyridine can be achieved through several methods:

Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to couple a thienyl boronic acid with a halogenated pyridine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)pyridine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the thienyl ring, with reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, sulfuric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thienylpyridines.

Scientific Research Applications

4-(2-Thienyl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Analytical Chemistry: It serves as a derivatization reagent for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) to enhance the detection of various analytes.

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)pyridine varies depending on its application:

Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and light-emitting devices.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Pyridine Derivatives

Substituent Effects on Physicochemical Properties

The substitution pattern on pyridine significantly influences molecular weight, melting point, and spectral features. Below is a comparative analysis of 4-(2-thienyl)pyridine and related compounds:

Key Observations :

- Thienyl substituents introduce lower symmetry and higher aromaticity compared to phenyl or nitro groups, affecting melting points and solubility.

- Electron-withdrawing groups (e.g., -NO$ _2 $, -Cl) reduce electron density on the pyridine ring, enhancing reactivity in electrophilic substitutions.

Electronic Perturbations in Coordination Chemistry

This compound derivatives exhibit distinct ligand-field effects in metal complexes. For example, iron(II) complexes with 4-(2-thienyl)-pybox ligands demonstrate spin-crossover (SCO) behavior at 260 K, attributed to the sulfur atom’s electron-donating capacity, which modulates the dπ–pπ interaction between Fe and N atoms. This contrasts with 4-(3-pyridyl) analogs (SCO at 270 K) and 4-Br-substituted derivatives (280 K), highlighting substituent-dependent SCO temperatures .

Antimicrobial and Pharmacological Profiles

For instance:

- Q2 (R = -NO$ _2 $): Exhibits inhibition zones of 12–15 mm against E. coli and S. aureus .

- Q12 (R = -OCH$ _3 $) : Higher activity (14–17 mm) due to enhanced membrane permeability from methoxy groups .

The thienyl group’s sulfur atom may improve bioavailability by facilitating hydrophobic interactions, though this requires validation via comparative studies.

Reactivity Trends

- Thienyl-substituted pyridines show higher electrophilic substitution reactivity at the thiophene ring compared to phenyl-substituted analogs.

- Halogenated derivatives (e.g., 4-(3-Bromo-4-methoxyphenyl)pyridine) are pivotal intermediates in Suzuki–Miyaura couplings .

Biological Activity

4-(2-Thienyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted at the fourth position by a thienyl group. This structural configuration imparts unique electronic properties that can influence its biological activities. The compound can be synthesized through various methods, including:

- Cyclization Reactions : Utilizing thiophene derivatives as precursors.

- Condensation Reactions : Involving nucleophilic reagents to form thienyl-pyridine frameworks.

A notable method involves the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with amine precursors, allowing for the introduction of functional groups that enhance biological activity .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer properties by inhibiting topoisomerases I and II, enzymes critical for DNA replication and repair. A study synthesized 60 derivatives of 2-thienyl-4-furyl-6-aryl pyridines, evaluating their inhibitory effects on topoisomerases at concentrations of 20 µM and 100 µM. Compounds demonstrated notable cytotoxicity against various cancer cell lines, including HEPG-2 and MCF-7, with some derivatives showing higher efficacy than standard treatments .

| Compound | Topoisomerase I Inhibition | Topoisomerase II Inhibition | Cytotoxicity (IC50) |

|---|---|---|---|

| 8 | Significant | Moderate | 12 µM |

| 10 | Significant | Low | 15 µM |

| 11 | Moderate | Significant | 10 µM |

Antiviral Activity

Another area of interest is the antiviral potential against Hepatitis C virus (HCV). A structure-activity relationship (SAR) study identified thieno[2,3-b]pyridine derivatives as effective HCV inhibitors. These compounds exhibited low cytotoxicity while maintaining potent antiviral activity, with EC50 values ranging from 3.3 to 4.5 µM .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : By binding to active sites on topoisomerases, preventing DNA unwinding necessary for replication.

- Cellular Uptake : The thienyl group enhances lipophilicity, facilitating better cellular penetration and interaction with intracellular targets.

Case Studies

- Topoisomerase Inhibition : A detailed study on the synthesis of thienyl-pyridine derivatives revealed that specific substitutions on the pyridine ring significantly influenced their inhibitory potency against topoisomerases. For instance, derivatives with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

- Antiviral Screening : In a screening campaign for HCV inhibitors, several thieno[2,3-b]pyridine derivatives were tested in vitro, leading to the identification of compounds with favorable selectivity indices (SI > 30), indicating their potential as therapeutic agents without significant cytotoxic effects .

Q & A

Basic Research Question

- Engineering Controls : Use local exhaust ventilation and sealed systems to minimize dust/aerosol exposure .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and safety goggles (JIS T 8147) are mandatory .

- Storage : Keep containers tightly sealed in cool (<25°C), dark, and ventilated areas to prevent degradation .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃, KMnO₄) to prevent violent reactions .

How can researchers address contradictions in reported reactivity data for this compound derivatives?

Advanced Research Question

- Systematic Variability Analysis : Compare reaction outcomes across different catalysts (e.g., Rh vs. Pd), solvents (polar vs. nonpolar), and temperatures. For example, Rh-NHC catalysts favor thiophene C–H activation, whereas Pd may target pyridine positions .

- Reproducibility Checks : Replicate key studies (e.g., nitration conditions in ) while controlling for trace impurities (e.g., residual acids).

- Cross-Validation : Use multiple characterization techniques (NMR, HPLC, MS) to confirm product identity and purity, especially for isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.